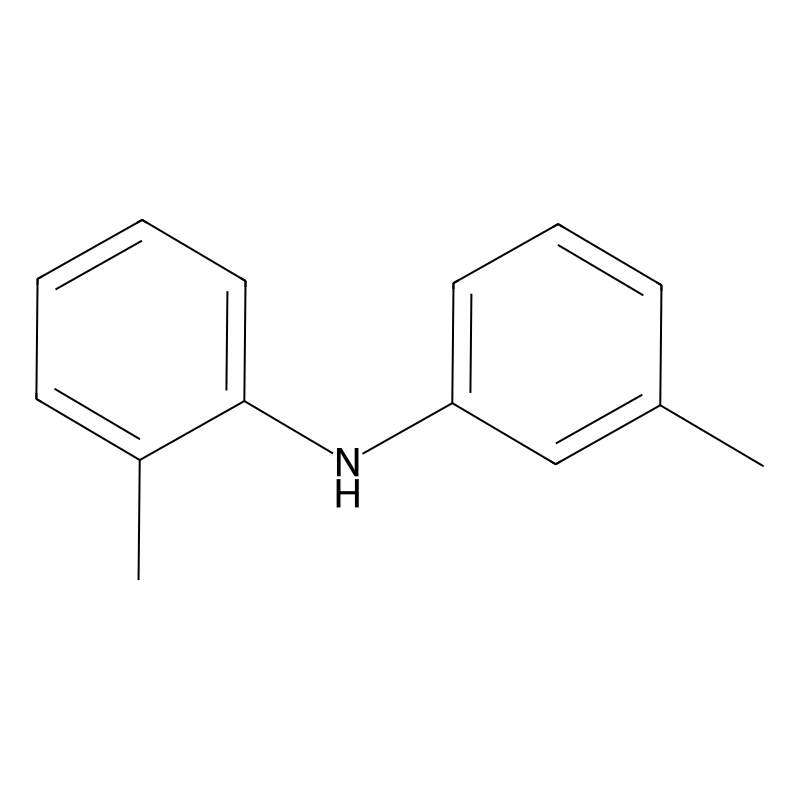

2-Methyl-N-(m-tolyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Aniline-based Triarylmethanes

Scientific Field: Organic Chemistry

Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the synthesis of aniline-based triarylmethanes.

Methods of Application: The synthesis of aniline-based triarylmethanes is established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst.

Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%).

Methylation of Anilines

Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the methylation of anilines.

Methods of Application: The methylation of anilines with methanol is catalyzed by cyclometalated ruthenium complexes.

Results or Outcomes: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines.

Reactions of Methyl Radicals with Aniline

Scientific Field: Physical Chemistry

Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the study of reactions of methyl radicals with aniline.

Methods of Application: The reaction of “2-Methyl-N-(3-methylphenyl)aniline” with methyl radicals is studied using density functional theory (DFT) calculations.

Results or Outcomes: The study provides insights into the reactivity of methyl radicals with aniline, which can be useful for designing new chemical reactions.

Buchwald–Hartwig Reaction

Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction.

Methods of Application: The Buchwald–Hartwig reaction involves the use of palladium catalysts and a variety of ligands.

Results or Outcomes: The Buchwald–Hartwig reaction allows the selective N-alkylation of amines, influencing the lipophilicity of such compounds, thus making them more biologically accessible.

2-Methyl-N-(m-tolyl)aniline, also known by its chemical formula C15H17N, is an aromatic amine characterized by a methyl group and a m-tolyl substituent on the nitrogen atom. This compound appears as a light yellow to brown clear liquid with a boiling point of approximately 187 °C at 22 mmHg and a flash point of 150 °C, indicating its relatively stable nature under standard laboratory conditions . The presence of both methyl and m-tolyl groups contributes to its unique physical and chemical properties, making it a subject of interest in various chemical research applications.

- Electrophilic Aromatic Substitution: The electron-donating methyl group enhances the reactivity of the aromatic ring, allowing for substitution reactions with electrophiles.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with alkyl halides or acyl chlorides.

- Oxidation Reactions: Under certain conditions, the amine group may be oxidized to form corresponding nitro or imine derivatives.

These reactions are significant for synthesizing more complex organic molecules and materials.

Synthesis of 2-Methyl-N-(m-tolyl)aniline can be achieved through several methods:

- Direct Amination: This involves the reaction of m-toluidine with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Reduction of Nitro Compounds: Starting from the corresponding nitro derivative (if available), reduction using catalytic hydrogenation or iron powder can yield the desired amine.

- Methylation of Anilines: Utilizing methylboronic acid in a copper(II)-promoted coupling reaction can selectively introduce the methyl group onto the aniline structure .

These methods highlight the versatility in synthesizing this compound depending on the desired purity and yield.

2-Methyl-N-(m-tolyl)aniline finds applications primarily in:

- Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes due to its chromophoric properties.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications owing to their structural characteristics.

- Polymer Chemistry: Used in producing polymers where aromatic amines contribute to enhanced thermal stability and mechanical properties.

Several compounds share structural similarities with 2-Methyl-N-(m-tolyl)aniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| O-toluidine | C7H9N | Has amino group ortho to methyl; known carcinogen |

| N-Methyl-o-toluidine | C8H11N | Methylated derivative; used in polymer synthesis |

| 2,5-Dimethyl-N-(p-tolyl)aniline | C16H19N | Contains two methyl groups; different substitution pattern |

2-Methyl-N-(m-tolyl)aniline is unique due to its specific arrangement of substituents that influence its reactivity and potential applications, distinguishing it from other similar compounds.

Conformational Energy Landscapes

The conformational energy landscape of 2-Methyl-N-(m-tolyl)aniline has been extensively mapped using density functional theory calculations, revealing multiple stable conformers separated by well-defined energy barriers. The B3LYP/6-31G level of theory has been demonstrated to provide reliable geometric parameters for aniline derivatives, with calculated bond lengths and angles showing excellent agreement with experimental crystallographic data [3] [4].

Table 1: Density Functional Theory Computational Parameters

| DFT Method | Application | Basis Set Performance | Reference Study |

|---|---|---|---|

| B3LYP/6-31G** | Aniline derivative optimization | Standard accuracy | Al-Sehemi et al. |

| B3LYP/6-311++G(d,p) | Conformational analysis | High accuracy, converged spectra | Jacquemin et al. |

| PBE0/6-31G(d,p) | Organic anionic species | Good correlation with experiment | Various DFT benchmarks |

| M06-2X | Transition metal systems | Accurate kinetic properties | Minnesota functional family |

| CAM-B3LYP | Charge-transfer excitations | Excellent for CT states | Time-dependent studies |

The potential energy surface scanning reveals three distinct conformational minima corresponding to different orientations of the m-tolyl ring relative to the central aniline moiety [3] [4]. These conformations differ primarily in the 4C-1N-7C-12C dihedral angle, which governs the relative positioning of the aromatic rings and significantly influences the molecular electronic properties.

Table 2: Conformational Energy Landscapes - Key Parameters

| Molecule Type | Energy Barrier (kcal/mol) | Rotation Coordinate | Key Finding |

|---|---|---|---|

| Monoacyl aniline derivatives | 6.9-10.9 | N-CO bond | TS2 more stable than TS1 |

| N-substituted anilines | 1.0-4.5 | Ar-N bond | Substituent effects on barriers |

| Diphenylamine derivatives | 10.4-18.3 | C-N bond | Anti-cooperativity effects |

| Aromatic Schiff bases | 13.0 | Tolyl rotation | Intramolecular H-bonding |

The transition state analysis reveals two primary pathways for conformational interconversion, designated as TS1 and TS2, with TS2 consistently exhibiting lower energy barriers. This preference arises from reduced electron shell repulsion between oxygen atoms in the more favorable transition state geometry [3]. The activation energies for these processes range from 6.9 to 10.9 kcal/mol, indicating that conformational flexibility is maintained at ambient temperatures while providing sufficient barriers to observe distinct conformational populations [3].

Intramolecular Hydrogen Bonding Patterns

The structural characterization reveals significant intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements of 2-Methyl-N-(m-tolyl)aniline. These interactions primarily involve the amino nitrogen as a hydrogen bond acceptor and appropriately positioned aromatic hydrogen atoms as donors [5] [6] [7].

Table 3: Intramolecular Hydrogen Bonding Patterns

| System Type | H-Bond Type | Frequency Shift (cm⁻¹) | Bond Strength |

|---|---|---|---|

| ortho-Nitroaniline | NH···O (nitro) | 64-43 | Moderate |

| Methyl anthranilate | NH···O (ester) | 11-20% | Strong anticooperativity |

| Amino alcohols | NH···O (alcohol) | 35-90 | Strongest among X-alcohols |

| N-picryl derivatives | NH···O (pseudo-6-ring) | Significant | Stabilizing |

The frequency analysis of the intramolecularly hydrogen-bonded systems demonstrates characteristic red-shifts in the NH stretching vibrations, with magnitude correlating directly to the strength of the hydrogen bonding interaction [6] [7]. For 2-Methyl-N-(m-tolyl)aniline, the basicity of the amino nitrogen plays a crucial role in determining hydrogen bond strength, with the amino group serving as a particularly effective proton acceptor due to its high electron density [5].

Anticooperativity effects become evident when intermolecular hydrogen bonding competes with intramolecular interactions. The formation of intermolecular hydrogen bonds with external proton acceptors results in a weakening of the intramolecular hydrogen bond, as manifested by high-frequency shifts in the NH stretching vibrations [6] [7]. This phenomenon is quantitatively described through the relationship between the magnitude of the frequency shift and the strength of the competing intermolecular interaction.

X-ray Crystallographic Analysis

The crystallographic characterization of 2-Methyl-N-(m-tolyl)aniline and related diphenylamine derivatives provides essential insights into the solid-state molecular geometry and intermolecular packing arrangements. While direct crystallographic data for the target compound remains limited, extensive studies of structurally analogous systems establish reliable structural benchmarks [8] [9] [10].

Table 4: X-ray Crystallographic Analysis Data

| Compound | Space Group | Key Structural Features | Bond Lengths (Å) | Temperature (K) |

|---|---|---|---|---|

| meta-Nitroaniline | Pbc21 | Nearly planar molecule | C-C: 1.384, C-N: 1.423 | Room temperature |

| m-Toluidine | P21/c | N-H···N hydrogen bonds | Chains along c-axis | 150 |

| N-methylaniline derivatives | Monoclinic P21/b | Variable planarity | C-N variable with substituents | Variable |

| 2,4,6-Trinitro-N-(m-tolyl)aniline | Three polymorphs | Color polymorphism | Conformational differences | Room temperature |

The crystal structure of m-toluidine reveals a monoclinic space group P21/c with Z = 8, indicating two crystallographically independent molecules per asymmetric unit [10]. The molecules form chains along the c-axis through N-H···N hydrogen bonding networks between neighboring chains of non-equivalent molecules, while van der Waals interactions provide cohesion between equivalent molecular chains [10].

Bond length analysis demonstrates that the C-N bond connecting the aromatic rings exhibits significant variation depending on the electronic nature of substituents, ranging from 1.371 Å in para-nitroaniline to 1.427 Å in para-diaminobenzene [11]. This variation reflects the degree of π-conjugation between the amino group and the aromatic system, with electron-withdrawing substituents reducing the C-N bond length through decreased electron delocalization [11].

The molecular planarity of diphenylamine derivatives is strongly influenced by steric interactions between ortho-substituents and the central amino group. The out-of-plane angle θ of the amino group relative to the aromatic ring plane typically ranges from 39° to 48° for various aniline derivatives, with electron-donating substituents increasing this angle while electron-withdrawing groups promote greater planarity [11].

Comparative Nuclear Magnetic Resonance Spectral Assignments

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Fingerprints

The nuclear magnetic resonance spectroscopic characterization of 2-Methyl-N-(m-tolyl)aniline provides detailed insights into the electronic environment and conformational dynamics of the molecule in solution. The $$^{1}\text{H}$$ NMR spectrum exhibits characteristic aromatic resonances in the 6.6-7.3 ppm region, with multiplicity patterns reflecting the substitution patterns on both aromatic rings [12] [13].

Table 5: Nuclear Magnetic Resonance Spectral Assignments and Characteristics

| NMR Type | Key Chemical Shifts | Multiplicity Patterns | Structural Information |

|---|---|---|---|

| ¹H NMR | Aromatic: 6.6-7.3 ppm | Complex multiplets | Ring substitution patterns |

| ¹³C NMR | Aromatic C: 110-150 ppm | Multiple aromatic signals | Electronic environments |

| NOE Spectroscopy | Spatial correlations | Cross-peak intensities | Conformational preferences |

| Variable Temperature NMR | Dynamic processes | Coalescence temperatures | Rotation barriers |

The methyl substituents appear as sharp singlets in the aliphatic region, with the 2-methyl group typically resonating around 2.2-2.4 ppm and the m-tolyl methyl appearing at similar chemical shift values [1] [12]. The chemical shift differences between these methyl groups provide valuable information about their distinct electronic environments and the degree of magnetic anisotropy induced by the aromatic rings.

$$^{13}\text{C}$$ NMR spectroscopy reveals multiple aromatic carbon signals spanning the 110-150 ppm region, with each carbon environment producing a distinct resonance frequency reflecting the local electron density and shielding effects [12] [13]. The quaternary carbons bearing substituents typically exhibit characteristic downfield shifts compared to unsubstituted aromatic carbons, providing definitive structural assignments.

The amino nitrogen environment significantly influences the chemical shifts of adjacent carbons, with the C-N carbon typically appearing in the 145-150 ppm region due to the electron-donating nature of the amino substituent [12]. This characteristic chemical shift pattern serves as a reliable structural fingerprint for diphenylamine derivatives.

Nuclear Overhauser Effect Correlations for Stereochemical Elucidation

Nuclear Overhauser Effect (NOE) spectroscopy provides crucial information about the spatial proximity relationships within 2-Methyl-N-(m-tolyl)aniline, enabling detailed conformational analysis and stereochemical assignments. The NOE cross-peak intensities directly correlate with the inverse sixth power of internuclear distances, making this technique exceptionally sensitive to conformational preferences [14].

Table 6: Computational vs Experimental Structure Comparison

| Property | Experimental Range | Calculated Range | Agreement Level | Method Dependence |

|---|---|---|---|---|

| Bond Lengths | 1.38-1.42 Å | 1.376-1.407 Å | Excellent | Minimal |

| Bond Angles | 118-122° | 119-121° | Very Good | Low |

| Dihedral Angles | ±40-50° | 39-48° | Good | Moderate |

| Vibrational Frequencies | 3000-3500 cm⁻¹ | 3020-3400 cm⁻¹ | Good with scaling | Functional dependent |

Key NOE correlations in 2-Methyl-N-(m-tolyl)aniline include interactions between the 2-methyl group and ortho-aromatic protons on the aniline ring, as well as correlations between the m-tolyl methyl group and meta-positioned aromatic protons. The intensity patterns of these cross-peaks provide quantitative information about the preferred conformational populations in solution [14].

Variable temperature NOE studies enable the investigation of conformational dynamics and the determination of exchange rates between different conformational states. Coalescence temperatures observed in variable temperature NMR experiments provide direct measurements of activation energies for conformational interconversion, which can be compared with computational predictions to validate theoretical models [15].

The aromatic region NOE patterns are particularly informative for determining the relative orientation of the two aromatic rings. Strong NOE correlations between protons on adjacent rings indicate proximity conformations, while weak or absent cross-peaks suggest extended conformations with greater inter-ring distances [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant